1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl-
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Overview
Description
1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- is a macrocyclic compound with the molecular formula C10H24N4. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry . It is also referred to as a nitrogen crown ether analogue due to its structural similarity to crown ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- can be synthesized through various methods. One common approach involves the cyclization of linear tetraamines under specific conditions. For instance, the reaction of 1,2-dibromoethane with a tetraamine precursor in the presence of a base can yield the desired macrocyclic compound . The reaction typically requires controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of 1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- often involves large-scale synthesis using similar cyclization reactions. The process may include purification steps such as recrystallization or distillation to obtain the compound in high purity . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, alkylating agents; reactions often require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized macrocyclic compounds .
Scientific Research Applications
1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metal ion transport and binding in biological systems.
Industry: Acts as an antioxidant in rubber and other materials, preventing oxidation and degradation.
Mechanism of Action
The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, creating a stable chelate complex. This interaction can influence various molecular targets and pathways, such as metal ion transport and catalysis .
Comparison with Similar Compounds
1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- can be compared with other similar compounds, such as:
1,4,8,11-Tetraazacyclotetradecane: Lacks the dimethyl substitution, resulting in different chemical properties and reactivity.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Contains additional methyl groups, which can affect its steric and electronic properties.
1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane: Similar structure but with different substitution patterns, leading to variations in its coordination behavior and applications.
These comparisons highlight the uniqueness of 1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- in terms of its specific substitution pattern and resulting chemical properties.
Properties
CAS No. |
25682-09-1 |
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Molecular Formula |
C12H28N4 |
Molecular Weight |
228.38 g/mol |
IUPAC Name |
5,12-dimethyl-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C12H28N4/c1-11-3-5-13-8-10-16-12(2)4-6-14-7-9-15-11/h11-16H,3-10H2,1-2H3 |
InChI Key |
ZATMZFRYHBHNEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCCNC(CCNCCN1)C |
Origin of Product |
United States |
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